![molecular formula C17H24O4 B131992 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid CAS No. 143134-89-8](/img/structure/B131992.png)
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid
説明
Synthesis Analysis
The synthesis of related compounds involves the introduction of various substituents at the 4-position of the 2,4-dioxobutanoic acid backbone. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was confirmed by IR, (1)H NMR, and single crystal X-ray diffraction studies . Similarly, a series of 4-substituted 2,4-dioxobutanoic acids were synthesized as inhibitors of glycolic acid oxidase, indicating the versatility of the 2,4-dioxobutanoic acid core in accommodating various substituents .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray diffraction, which provides precise geometrical parameters. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was described, and the geometrical parameters obtained from XRD studies were in agreement with the calculated values using Density Functional Theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their molecular orbital analysis. The HOMO and LUMO analysis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid indicates charge transfer within the molecule, which is crucial for understanding its reactivity . The presence of functional groups and hydrogen bonds in similar compounds, as confirmed by FT-IR spectroscopy, also plays a significant role in their chemical behavior .
Physical and Chemical Properties Analysis
The physical properties such as thermal stability and melting point can be determined through thermal analysis. For instance, a related compound was found to be thermally stable up to 130 °C with a melting point of 163 °C . The chemical properties, including the ability to form hydrogen bonds and the presence of functional groups, are essential for the compound's reactivity and interactions. The first hyperpolarizability and infrared intensities reported for similar compounds suggest potential applications in nonlinear optics . The dielectric properties of these compounds can also be studied to understand their electrical behavior .
科学的研究の応用
Synthesis and Derivatization
Microwave-Assisted Synthesis of 4-Oxobutenoic Acids 4-Oxobutenoic acids, including 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid, are valuable for their biological activity and as versatile intermediates in derivatization. A study developed microwave-assisted aldol-condensation methods for synthesizing a wide range of 4-oxo-butenoic acids. The methods vary based on the substituent of the methyl ketone, highlighting the importance of the substituent's nature in determining the synthesis conditions and the potential of these compounds for further chemical transformations (Uguen et al., 2021).
Interaction with Other Compounds Research into the interaction of 4-oxobutanoic acids with other compounds has shown that depending on the initial substrates, different fused tricyclic systems are formed. This indicates a potential for creating a range of complex molecules with various properties, highlighting the versatility of 4-oxobutanoic acids in chemical synthesis (Grinev et al., 2017).
Spectroscopic and Structural Studies
Infrared and Structural Analysis A study on 4-aryl-2,4-dioxobutanoic acids demonstrated the use of spectroscopic methods (NMR, MS, UV/VIS) and linear free energy relationships to understand the effects of phenyl substitutions on these compounds. The meta-alkyl substituted compounds were observed to have better metal complexation ability, which could have pharmacological implications. The research highlights the influence of molecular structure on the chemical properties and reactivity of these compounds (Verbić et al., 2008).
Vibrational and Electronic Studies Comprehensive studies involving experimental (FT-IR and FT-Raman) spectra and theoretical (DFT approach) calculations have been conducted on derivatives of 4-oxobutanoic acids. These studies not only provide detailed vibrational band assignments but also explore the molecular stability, charge transfer, and noncovalent interactions in these compounds. This depth of analysis underlines the complex nature of these compounds and their potential for various applications, including as nonlinear optical materials (Vanasundari et al., 2018).
特性
IUPAC Name |
4-(4-heptoxyphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O4/c1-2-3-4-5-6-13-21-15-9-7-14(8-10-15)16(18)11-12-17(19)20/h7-10H,2-6,11-13H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIATMKAFYNTBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=C(C=C1)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50384281 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
CAS RN |
143134-89-8 | |
| Record name | 4-[4-(Heptyloxy)phenyl]-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50384281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

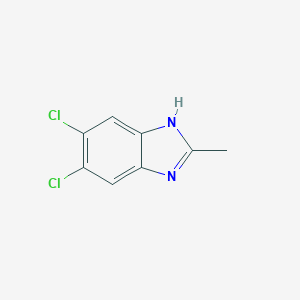
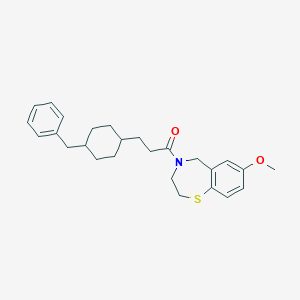
![N-[2-(4-methoxyphenyl)ethyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B131920.png)
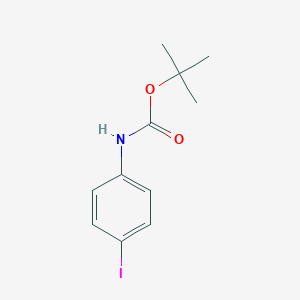
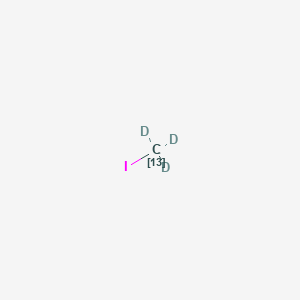
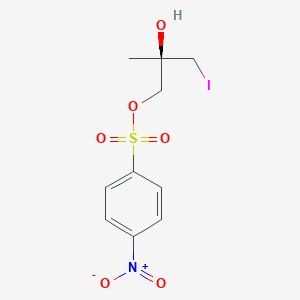


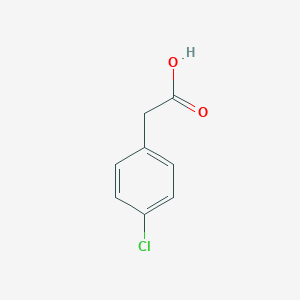
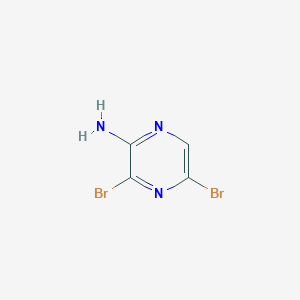
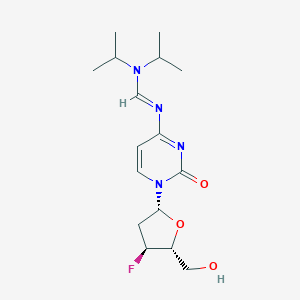
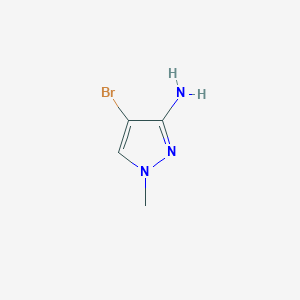
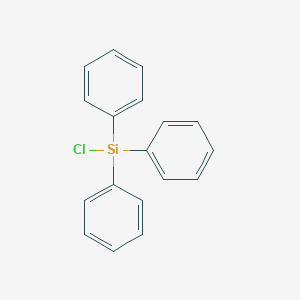
![(1'R,5'S,6'S,9'S,10'S,13'R)-5'-Methyl-6'-prop-1-ynylspiro[1,3-dioxolane-2,15'-18-oxapentacyclo[11.4.1.01,13.02,10.05,9]octadec-2-ene]-6'-ol](/img/structure/B131948.png)